
3-Bromo-4-fluoropyridine
Overview
Description
3-Bromo-4-fluoropyridine (CAS: 116922-60-2, molecular formula: C₅H₃BrFN) is a halogenated pyridine derivative with bromine and fluorine substituents at the 3- and 4-positions, respectively. It is synthesized via nucleophilic aromatic substitution (SNAr) using 3-bromo-4-nitropyridine and tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO), yielding 71.1 ± 3.6% under optimized conditions . The nitro group in the starting material directs fluorination to the para position, demonstrating regioselectivity influenced by electron-withdrawing groups . This compound serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form heteroaromatic compounds .
Preparation Methods
Direct Bromination of Fluorinated Pyridine Derivatives
Regioselective Bromination Using Iron-Iodide Catalysis
The bromination of fluorinated aromatic compounds often faces challenges in achieving high regioselectivity. A seminal approach, adapted from the synthesis of 3-bromo-4-fluorotoluene, involves glacial acetic acid as a solvent with iron powder and iodine co-catalysts . In this system, 4-fluorotoluene reacts with bromine to yield a 70:30 ratio of 3-bromo-4-fluorotoluene to its 2-bromo isomer, significantly outperforming traditional methods using carbon tetrachloride or aluminum tribromide .
For pyridine substrates, the electron-withdrawing nitrogen atom alters reactivity, but analogous conditions could be explored. A proposed protocol would involve:
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Dissolving 4-fluoropyridine in glacial acetic acid (70–75% concentration).
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Adding iron powder (0.05–0.15 wt%) and iodine (0.05–0.15 wt%) as catalysts.
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Introducing bromine dropwise at 20–30°C, followed by stirring for 3–8 hours .
Preliminary modeling suggests that the nitrogen’s meta-directing effect could favor bromination at the 3-position, though experimental validation is required.
Ultrasonic-Assisted Bromination with Sodium Hypochlorite
A safer alternative to liquid bromine employs sodium bromide (NaBr) and sodium hypochlorite (NaOCl) under ultrasonic irradiation, as demonstrated for 3-bromo-4-fluorobenzaldehyde synthesis . Key steps include:
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Dissolving 4-fluorobenzaldehyde in dichloromethane.
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Preparing an aqueous solution of NaBr and HCl to generate HBr in situ.
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Adding NaOCl dropwise under ultrasonication to facilitate bromination .
This method achieved 90.4–91.9% yields with 99.2–99.4% purity . Adapting this to pyridine would require optimizing solvent polarity and reaction time due to pyridine’s lower reactivity compared to benzaldehyde.
Table 1: Comparative Analysis of Direct Bromination Methods
Halogen Exchange Reactions
Reductive Bromination of Nitropyridines
Another indirect route involves reducing nitro groups to amines followed by bromination. For instance, 3-nitro-4-fluoropyridine could be reduced to 3-amino-4-fluoropyridine using iron/acetic acid, then subjected to Sandmeyer conditions (CuBr, HBr) to install bromine. However, this method introduces multiple steps, potentially lowering overall yield.
Catalytic Coupling Approaches
Buchwald-Hartwig Amination
Introducing bromine post-amination is another theoretical route. 4-Fluoropyridine-2-amine could undergo directed ortho-bromination using N-bromosuccinimide (NBS) and a Lewis acid catalyst. However, regiochemical control remains a challenge.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
The glacial acetic acid system is industrially favorable due to its low cost and ease of recycling. In contrast, dichloromethane , while effective, poses environmental and regulatory concerns.
Continuous Flow Reactors
Adapting ultrasonic-assisted bromination to continuous flow systems could enhance scalability. Microreactors improve mixing and heat transfer, critical for exothermic bromination reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides, and reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-fluoropyridine serves as a critical building block in the synthesis of various pharmaceuticals. Its unique electronic properties make it suitable for developing compounds that target specific biological pathways.
Case Study: Kinase Inhibitors
A notable application involves the synthesis of kinase inhibitors, which are crucial for treating cancers and other diseases. Research has shown that derivatives of this compound can inhibit specific kinases effectively, leading to promising therapeutic outcomes .
Agrochemicals
The compound is also utilized in the development of agrochemicals. Its halogenated structure enhances the biological activity of pesticides and herbicides, making them more effective against pests while reducing environmental impact.
Research Findings
Studies indicate that fluorinated pyridines exhibit improved efficacy in pest control compared to their non-fluorinated counterparts. The introduction of bromine further enhances this effect by modifying the compound's lipophilicity and stability .
Organic Synthesis
In organic synthesis, this compound is employed as an intermediate for creating complex molecules. It participates in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of biaryl compounds.
Synthesis Methodology
The synthesis often involves:
- Fluorination : Using tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO) to convert 3-bromo-4-nitropyridine into this compound.
- Bromination : Reacting with brominating agents under controlled conditions to achieve high yields .
Material Science
In materials science, this compound is explored for its potential in developing new materials with specific electronic properties. Its ability to participate in polymerization reactions makes it valuable for creating advanced materials used in electronics and photonics.
Application Example
Research has demonstrated that polymers derived from this compound exhibit desirable conductivity and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoropyridine in biological systems involves its interaction with specific molecular targets. For example, when used as a precursor for enzyme inhibitors, it binds to the active site of the enzyme, thereby inhibiting its activity. The exact pathways and molecular targets depend on the specific application and the structure of the final compound synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Bromo-2-fluoropyridine (CAS: 766-11-0)
- Structure : Bromine at position 5, fluorine at position 2.
- Properties : Molecular weight 175.99 g/mol, boiling point 162–164°C .
- Reactivity/Applications : Acts as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving-group capability. The fluorine’s electron-withdrawing effect enhances reactivity at the ortho position.
4-Bromo-2-fluoropyridine
- Structure : Bromine at position 4, fluorine at position 2.
- Reactivity: Substitution patterns differ due to fluorine’s ortho-directing nature. Limited data in evidence, but positional differences likely alter electronic effects compared to 3-Bromo-4-fluoropyridine.
Halogen-Substituted Analogs
2-Chloro-3-fluoropyridine (CAS: 31301-51-6)
- Structure : Chlorine at position 2, fluorine at position 3.
- Properties : Molecular weight 149.54 g/mol .
- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group efficiency, affecting substitution rates in SNAr reactions.
2-Amino-4-bromo-3,5,6-trifluoropyridine
- Structure: Bromine at position 4, fluorine at positions 3, 5, and 6; amino group at position 2.
- Reactivity: The amino group (electron-donating) and multiple fluorines create a polarized ring, enabling diverse functionalization pathways .
Functional Group Variations
3-Bromo-4-fluorophenyl methyl ether
- Structure : Methoxy group replaces pyridine nitrogen.
- Applications : Used in pharmaceutical intermediates; the ether group alters solubility and electronic properties compared to pyridine derivatives .
Comparative Analysis
Structural and Electronic Effects
Substituent Positioning :
Halogen Influence :
Physical Properties
Biological Activity
3-Bromo-4-fluoropyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties, characterized by the presence of bromine and fluorine substituents on the pyridine ring, enable it to interact with a range of biological targets. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
This compound can be synthesized through several methods, often involving halogenation reactions. A common synthetic route includes the fluorination of 3-bromo-4-nitropyridine using tetrabutylammonium fluoride (TBAF) as a reagent. This method has demonstrated high yields, confirming the compound's stability and reactivity under laboratory conditions .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The electron-withdrawing nature of the bromine and fluorine substituents enhances its interaction with various biomolecules, allowing it to act as a potential inhibitor or activator in biochemical processes .
Key Mechanisms:
- Enzyme Inhibition: The compound can bind to active sites on enzymes, altering their catalytic functions.
- Cell Signaling Modulation: It may affect signaling pathways that regulate cellular metabolism and gene expression.
Applications in Drug Development
Research indicates that this compound is being explored as a pharmacophore in drug discovery. Its structural features make it suitable for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Case Studies and Research Findings
- Anticancer Activity:
- A study investigated the effects of halogenated pyridines on cancer cell lines, revealing that this compound exhibited significant cytotoxic effects against specific tumor cells. The compound's ability to induce apoptosis was linked to its interaction with DNA and subsequent disruption of cellular proliferation pathways .
- Antimicrobial Properties:
- Research has shown that derivatives of this compound demonstrate antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Data Table: Biological Activity Summary
Q & A
Q. Basic: What are the optimal synthetic routes and conditions for preparing 3-Bromo-4-fluoropyridine?
Answer:
The most efficient method involves nucleophilic aromatic substitution of 3-bromo-4-nitropyridine using tetrabutylammonium fluoride (TBAF) in DMSO at room temperature. This yields this compound in 71.1 ± 3.6% yield with minimal byproducts. Key parameters include:
- Reagent ratio : 0.5 equivalents of TBAF relative to substrate.
- Reaction time : 15 minutes under ambient conditions.
- Regioselectivity : Fluorination occurs exclusively at the para position to the nitro group due to its strong electron-withdrawing effect, suppressing meta substitution .
Alternative routes, such as fluorination of 3-bromo-4-(boc-amino)pyridine, fail under similar conditions due to poor reactivity of the Boc-protected amine .
Q. Advanced: How can contradictory regioselectivity outcomes in fluorination reactions be resolved?
Answer:
Contradictions often arise from competing directing effects. For example, in nitro-substituted pyridines, the nitro group directs substitution to the para position, overriding meta-directing halogens like bromine. To resolve inconsistencies:
- Electronic analysis : Use computational modeling (e.g., DFT) to predict substituent effects.
- Experimental validation : Compare reactivity of halogenated vs. non-halogenated analogs.
- Control reactions : Test intermediates (e.g., 3-iodo-4-nitropyridine) to isolate directing group influences .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
The compound is classified as:
- Acute toxicity (Category 4, oral) .
- Skin irritant (Category 2) .
- Serious eye damage (Category 1) .
Handling recommendations :
- Use PPE: Nitrile gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from light and moisture .
Q. Advanced: What strategies enable selective functionalization of the bromine substituent in this compound?
Answer:
The bromine atom is amenable to cross-coupling reactions :
- Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.
- Buchwald-Hartwig amination : Convert Br to amino groups using palladium ligated with XPhos or similar ligands.
- Halogen exchange : Substitute Br with other halogens (e.g., iodine) via Ullmann-type reactions.
Key considerations :
- Fluorine’s electron-withdrawing effect enhances Br reactivity.
- Optimize solvent polarity (e.g., THF or DMF) to stabilize intermediates .
Q. Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- HPLC : Quantify purity (>95% by HPLC, Sup. Fig. 1A) using reverse-phase C18 columns.
- NMR : Confirm regiochemistry via [1H/13C] shifts (e.g., para-fluorine causes distinct deshielding of adjacent protons).
- Mass spectrometry : Verify molecular ion peaks (m/z ≈ 175.98) .
Q. Advanced: How can researchers design experiments to address discrepancies in fluorination yields across substrates?
Answer:
Apply systematic variation :
- Substrate screening : Test halogenated (Br, I) and non-halogenated analogs to isolate electronic effects.
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.
- Solvent optimization : Compare polar aprotic solvents (DMSO vs. DMF) to stabilize transition states.
Case study : Fluorination of 3-iodo-4-nitropyridine showed similar yields to brominated analogs, confirming nitro’s dominance over halogens in directing substitution .
Q. Advanced: What frameworks guide rigorous experimental design for derivatizing this compound?
Answer:
Adopt the FINER criteria :
- Feasibility : Prioritize reactions with available catalysts (e.g., Pd-based).
- Novelty : Explore underutilized pathways (e.g., photoredox coupling).
- Ethics : Ensure waste protocols for halogenated byproducts.
For mechanistic studies, use PICO framework :
Properties
IUPAC Name |
3-bromo-4-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYADCLPLQPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376443 | |
Record name | 3-bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-60-2 | |
Record name | 3-bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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